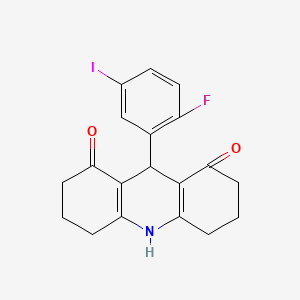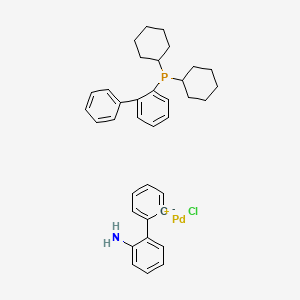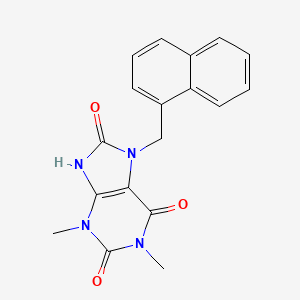
8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with hydroxy, methyl, and naphthylmethyl groups. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by selective functionalization at specific positions.
Purine Core Synthesis: The purine core can be synthesized from simple precursors like formamide and cyanamide through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine ring or the substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur at the methyl or naphthylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
8-hydroxy-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. Its naphthylmethyl group, in particular, may confer unique binding affinities and activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
476480-55-4 |
|---|---|
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C18H16N4O3/c1-20-15-14(16(23)21(2)18(20)25)22(17(24)19-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,19,24) |
Clave InChI |
RFTOOSODWHZEIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


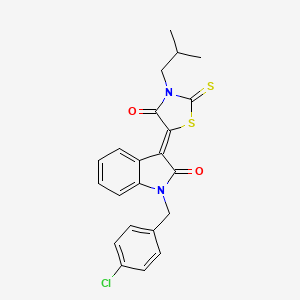

![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
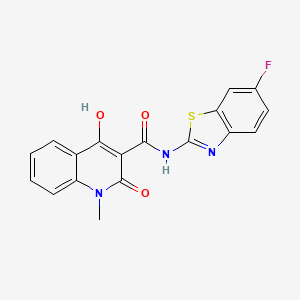
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)
![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
